molecular formula C18H11N5O2 B10869289 4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10869289
M. Wt: 329.3 g/mol
InChI Key: CUXYKYNCMTYHCK-UHFFFAOYSA-N
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Description

4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that features a complex structure with both naphthalene and benzene rings

Preparation Methods

The synthesis of 4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the naphthalene derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Scientific Research Applications

4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

    3-Amino-4-hydroxymethylnaphthalene: This compound has a similar naphthalene structure but differs in its functional groups and reactivity.

    4-Amino-1-naphthol: Another related compound with a naphthalene ring, used in different chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

4-[(3-aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H11N5O2/c19-9-13-7-17(18(23(24)25)8-14(13)10-20)22-16-6-12-4-2-1-3-11(12)5-15(16)21/h1-8,22H,21H2

InChI Key

CUXYKYNCMTYHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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